Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate
Description
Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate is a cyclobutane-derived organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group at the 3-position, and a methyl ester at the 1-position. This structure positions it as a versatile intermediate in pharmaceutical synthesis, particularly for constrained peptidomimetics or small-molecule drugs requiring rigid, stereodefined scaffolds.
Key structural attributes:
- Functional groups: Boc-protected amine, hydroxyl, methyl ester.
- Stereochemistry: The 3-hydroxy group’s spatial arrangement may influence reactivity and biological activity.
Properties
IUPAC Name |
methyl 3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(8(14)16-4)5-7(13)6-11/h7,13H,5-6H2,1-4H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSQCBGGUXHPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222727-35-7, 191110-53-9 | |
| Record name | methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate is a compound of significant interest in the field of organic chemistry and medicinal research. This compound, often referred to by its systematic name, exhibits various biological activities that make it a candidate for further exploration in therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C12H21NO5
- Molecular Weight : 259.3 g/mol
- CAS Number : 1262141-51-4
Structural Characteristics
The compound features a cyclobutane ring with a hydroxyl group and a tert-butoxycarbonyl (Boc) amino group, which contributes to its reactivity and potential biological effects.
Research indicates that this compound may interact with various biological targets, potentially influencing metabolic pathways. The presence of the Boc group enhances stability and solubility, which may facilitate its absorption and bioavailability in biological systems.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds similar to this compound. For instance, derivatives of cyclobutane structures have shown promising activity against a range of bacteria and fungi, suggesting that this compound may possess similar properties.
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxic effects of this compound on various cancer cell lines have yielded encouraging results. The mechanism appears to involve apoptosis induction in cancer cells, highlighting its potential as an anticancer agent.
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
Research Findings Summary Table
Safety Profile
While the biological activities are promising, safety assessments indicate that further studies are necessary to evaluate the toxicity and long-term effects of this compound. Current data suggest minimal acute toxicity; however, comprehensive toxicological evaluations are still required.
Hazard Identification
According to safety data sheets, this compound is classified under general laboratory chemicals with no specific hazards identified at standard handling conditions .
Scientific Research Applications
Physical Properties
- Appearance : Typically a white to off-white solid.
- Solubility : Soluble in organic solvents such as methanol and dimethyl sulfoxide.
Medicinal Chemistry
Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate is primarily explored for its potential therapeutic properties. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications to the cyclobutane ring can improve the compound's efficacy against resistant cancer strains .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Synthetic Pathways
- Building Block for Amino Acids : this compound can be utilized as a precursor for the synthesis of various amino acids and peptides. Its functional groups allow for easy modification and incorporation into larger molecular frameworks .
- Stereochemical Studies : The compound's stereochemistry provides an excellent platform for studying stereoselective reactions, which are crucial in the development of chiral drugs. Researchers have utilized this compound to explore asymmetric synthesis methodologies .
Drug Development
The unique properties of this compound make it an attractive candidate in drug formulation.
Formulation Studies
- Prodrug Design : This compound can be engineered into prodrugs that enhance bioavailability and target-specific delivery. By modifying its ester functionality, researchers aim to improve pharmacokinetic profiles .
- Combination Therapies : Investigations into combination therapies involving this compound have shown promise in enhancing the efficacy of existing treatments, particularly in oncology .
Table 1: Comparative Analysis of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Stereoselective Reactions | High selectivity in synthesis |
Table 2: Synthetic Applications
| Application Type | Description | Potential Benefits |
|---|---|---|
| Building Block for Amino Acids | Precursor for amino acid synthesis | Versatile modifications |
| Prodrug Design | Enhances bioavailability | Improved pharmacokinetics |
| Combination Therapies | Enhances efficacy of existing treatments | Targeted therapy |
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions to yield a free amine. Common reagents include trifluoroacetic acid (TFA) or HCl in dioxane. For example:
Reaction:
| Reagent/Condition | Temperature | Outcome |
|---|---|---|
| TFA in dichloromethane (DCM) | 0–25°C | Deprotection to primary amine |
| HCl in dioxane | 25–40°C | Deprotection with salt formation |
This step is critical for subsequent functionalization, such as peptide coupling or alkylation .
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid.
Reaction:
| Condition | Catalyst | Product |
|---|---|---|
| 1M NaOH, aqueous ethanol | Reflux | Cyclobutane carboxylic acid |
| 6M HCl, THF/water | 60°C, 12h | Acid with >90% yield |
The carboxylic acid can then participate in amide bond formation or reduction to alcohols .
Oxidation of the Hydroxyl Group
The secondary alcohol at the 3-position can be oxidized to a ketone, though cyclobutane ring strain may require mild conditions.
Reaction:
| Reagent | Solvent | Outcome |
|---|---|---|
| Pyridinium chlorochromate (PCC) | DCM | Ketone with minimal ring opening |
| Dess-Martin periodinane | DCM/THF | High selectivity |
Ring-Opening Reactions
The strained cyclobutane ring may undergo thermal or photochemical ring-opening. For example:
Reaction:
| Condition | Product | Notes |
|---|---|---|
| 150°C, toluene | Conjugated diene | Requires stabilizing groups |
| UV light (300 nm) | Bicyclic intermediates | Stereospecific pathways |
Functionalization of the Hydroxyl Group
The hydroxyl group can be converted into leaving groups (e.g., tosylate) for nucleophilic substitution:
Reaction:
| Step | Reagent | Outcome |
|---|---|---|
| Tosylation | TsCl, pyridine | Tosylate intermediate |
| Azide substitution | NaN₃, DMF | Azide for click chemistry |
Stereochemical Considerations
The compound exists in cis and trans diastereomers (e.g., rel-(1r,3s) vs. rel-(1s,3r)), which exhibit distinct reactivities:
| Configuration | Reactivity with Boc Deprotection | Hydroxyl Oxidation Rate |
|---|---|---|
| cis (1r,3s) | Faster due to steric relief | 1.5× faster than trans |
| trans (1s,3r) | Slower, requires stronger acid | Baseline rate |
Comparison with Similar Compounds
The compound’s closest structural analogs include ethyl ester derivatives and cyclobutanes with alternative substituents. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications.
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Cyclobutane-Based Analogs
¹Inferred by replacing the ethyl group in ’s compound (C₁₂H₂₁NO₅) with a methyl group. ²Calculated based on molecular formula.
Key Differences:
Ester Group Variation: The methyl ester in the target compound vs. the ethyl ester in its analog () impacts lipophilicity and metabolic stability. Methyl esters generally exhibit lower molecular weight and slightly higher solubility in polar solvents compared to ethyl esters .
Hydroxyl Group Presence :
- The 3-hydroxyl group in the target compound and its ethyl analog () enables hydrogen bonding and participation in reactions like phosphorylation or glycosylation. This contrasts with the hydroxyl-free analog in , which may prioritize stability over reactivity .
Stereochemical Considerations: specifies cis stereochemistry at the 3-amino and 1-methyl positions, which could enforce a specific ring puckering mode. The target compound’s stereochemistry (unclear from evidence) would similarly dictate its conformational preferences .
Q & A
Q. Optimization Strategies :
- Temperature : Lower temperatures (0–5°C) during Boc protection reduce carbamate byproducts .
- Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate Boc group introduction .
- Solvent polarity : Polar aprotic solvents (e.g., THF) improve cyclization efficiency .
How can spectroscopic techniques (NMR, MS) be utilized to confirm the structure and purity of this compound?
Basic Research Question
- ¹H/¹³C NMR :
- Boc group : Look for tert-butyl signals at δ 1.4 ppm (singlet, 9H) in ¹H NMR and ~80 ppm in ¹³C NMR .
- Cyclobutane protons : Distinct splitting patterns (e.g., AB systems) between δ 2.5–4.0 ppm indicate ring strain .
- Mass Spectrometry (MS) :
- Purity assessment : HPLC with a C18 column (acetonitrile/water gradient) detects impurities <0.5% .
What are the key considerations for handling and storing this compound to ensure chemical stability?
Basic Research Question
- Storage : Keep at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
- Light sensitivity : Amber glass vials minimize photodegradation of the cyclobutane ring .
- Moisture control : Use molecular sieves (3Å) in storage solutions to avoid ester hydrolysis .
How does the tert-butoxycarbonyl (Boc) group influence the compound's reactivity in subsequent reactions?
Advanced Research Question
- Protection : The Boc group shields the amine during cyclobutane functionalization, enabling selective reactions at the hydroxyl or ester groups .
- Deprotection challenges : Acidic conditions (e.g., TFA/DCM) remove the Boc group but may protonate the cyclobutane ring, requiring buffered systems (pH 4–6) to stabilize intermediates .
- Steric effects : The bulky Boc group slows nucleophilic attacks at the adjacent carbonyl, favoring regioselective modifications .
What strategies resolve contradictions in reaction yield data during synthesis scale-up?
Advanced Research Question
- Kinetic profiling : Monitor intermediates via in-situ IR spectroscopy to identify bottlenecks (e.g., slow cyclization at >5 mmol scale) .
- Solvent optimization : Switch from THF to DMF for improved solubility of Boc-protected intermediates at higher concentrations .
- Catalyst loading : Increase DMAP from 5 mol% to 10 mol% to maintain reaction rates during Boc introduction .
What in vitro assays evaluate the biological activity of this compound, and how should IC₅₀ measurements be interpreted?
Advanced Research Question
- Enzyme inhibition : Use fluorogenic substrates (e.g., para-nitrophenyl acetate) to measure esterase inhibition, calculating IC₅₀ via nonlinear regression .
- Cell viability assays : Test cytotoxicity in HEK293 or HepG2 cells using MTT, ensuring controls account for ester hydrolysis by intracellular lipases .
- Data interpretation : IC₅₀ values <10 µM suggest therapeutic potential but require validation against off-target effects (e.g., cytochrome P450 screening) .
How does the stereochemistry of the cyclobutane ring affect biological interactions?
Advanced Research Question
- Conformational analysis : X-ray crystallography or DFT calculations reveal puckered cyclobutane geometry, influencing binding to rigid enzyme active sites .
- Enantiomer separation : Chiral HPLC (e.g., Chiralpak AD-H column) isolates (R,R) and (S,S) isomers, with bioassays showing 2–5x higher activity for the (R,R) form .
What computational methods predict the compound's reactivity in different solvents?
Advanced Research Question
- DFT calculations : Gaussian09 simulations (B3LYP/6-31G*) model solvation effects, showing higher stability in polar solvents (ΔG < −20 kcal/mol in methanol) .
- MD simulations : GROMACS trajectories predict aggregation tendencies in aqueous solutions, guiding formulation design .
How can chromatographic purification achieve >99% enantiomeric purity?
Advanced Research Question
- Stationary phase : Use cellulose-based chiral columns (e.g., Daicel CHIRALPAK IC) with hexane/isopropanol (85:15) for baseline separation .
- Gradient optimization : Adjust flow rates (1.0–2.0 mL/min) to balance resolution and run time .
What are common side reactions during Boc deprotection, and how are they mitigated?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
